molecular formula C14H14N4O4 B13570984 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid

1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13570984
M. Wt: 302.29 g/mol
InChI Key: USKYEHXOACMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features both azetidine and triazole rings

Preparation Methods

The synthesis of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

Chemical Reactions Analysis

1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:

  • Types of Reactions

      Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

      Substitution: The azetidine and triazole rings can undergo substitution reactions to introduce different functional groups.

  • Common Reagents and Conditions

      Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

      Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylazetidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H14N4O4/c19-13(20)12-8-18(16-15-12)11-6-17(7-11)14(21)22-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,19,20)

InChI Key

USKYEHXOACMNSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.